molecular formula C10H14N2O2S B15268232 Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate

Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate

Cat. No.: B15268232
M. Wt: 226.30 g/mol
InChI Key: JFJBCTUDCGZTBE-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with thiourea and methyl bromoacetate in the presence of a base, leading to the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Methyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate
  • 2-Amino-5-methylthiazole
  • 2-Amino-5-bromothiazole-4-carboxylate

Uniqueness: Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C10H14N2O2S/c1-14-9(13)7-8(15-10(11)12-7)6-4-2-3-5-6/h6H,2-5H2,1H3,(H2,11,12)

InChI Key

JFJBCTUDCGZTBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2CCCC2

Origin of Product

United States

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